molecular formula C14H13FN2OS B2572794 5-fluoro-4-methyl-N-[2-(methylsulfanyl)phenyl]pyridine-2-carboxamide CAS No. 2415564-93-9

5-fluoro-4-methyl-N-[2-(methylsulfanyl)phenyl]pyridine-2-carboxamide

Cat. No.: B2572794
CAS No.: 2415564-93-9
M. Wt: 276.33
InChI Key: VPIFHMCCTQNPMM-UHFFFAOYSA-N
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Description

5-fluoro-4-methyl-N-[2-(methylsulfanyl)phenyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a fluorine atom, a methyl group, and a methylsulfanyl group attached to a phenyl ring, which is further connected to a pyridine ring through a carboxamide linkage. The unique structural features of this compound make it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-methyl-N-[2-(methylsulfanyl)phenyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 4-methylpyridine and fluorobenzene.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Carboxamide Formation: The final step involves the formation of the carboxamide linkage through an amide coupling reaction, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-methyl-N-[2-(methylsulfanyl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-fluoro-4-methyl-N-[2-(methylsulfanyl)phenyl]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-4-methyl-N-[2-(methylsulfanyl)phenyl]pyridine-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom and the methylsulfanyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-[2-(methylsulfanyl)phenyl]pyridine-2-carboxamide: Lacks the fluorine atom.

    5-fluoro-N-[2-(methylsulfanyl)phenyl]pyridine-2-carboxamide: Lacks the methyl group.

    5-fluoro-4-methyl-N-phenylpyridine-2-carboxamide: Lacks the methylsulfanyl group.

Uniqueness

The presence of both the fluorine atom and the methylsulfanyl group in 5-fluoro-4-methyl-N-[2-(methylsulfanyl)phenyl]pyridine-2-carboxamide makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c1-9-7-12(16-8-10(9)15)14(18)17-11-5-3-4-6-13(11)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIFHMCCTQNPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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